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Compound of Interest

2-Amino-3-(2-
Compound Name:
nitrophenyl)propanoic acid

Cat. No.: B556754

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Amino-3-(2-nitrophenyl)propanoic acid, a key building block in various chemical syntheses.
Due to the limited availability of public domain experimental spectra for this specific molecule,
this guide presents a compilation of predicted and representative spectroscopic data based on
its chemical structure and known spectral characteristics of related compounds. Detailed
experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Amino-3-(2-nitrophenyl)propanoic acid.

Table 1: Predicted *H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.8-8.0 d 1H Ar-H
~75-77 m 2H Ar-H
~7.3-74 t 1H Ar-H
~4.0-4.2 dd 1H a-CH
~3.2-34 m 2H B-CH:z
~2.5 - 3.5 (broad) S 3H -NHz and -COOH

Note: Chemical shifts are referenced to a standard internal solvent signal. The broad signal for
the amine and carboxylic acid protons is due to chemical exchange and will vary with solvent
and concentration.

. i 13
Chemical Shift (8) ppm Assignment
~172 - 175 C=0 (Carboxylic Acid)
~148 - 150 Ar-C (C-NO2)
~133-135 Ar-CH
~128 - 130 Ar-CH
~124 - 126 Ar-CH
~123 - 125 Ar-C
~54 - 56 a-CH
~35- 38 B-CH:

Table 3: Predicted Infrared (IR) Absorption Data
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3400 - 3000 (broad) Strong O-H stretch (Carboxylic Acid)
3100 - 3000 Medium N-H stretch (Amine)
3100 - 3000 Medium Aromatic C-H stretch
2960 - 2850 Medium-Weak Aliphatic C-H stretch
~1710 Strong C=0 stretch (Carboxylic Acid)
1620 - 1580 Medium N-H bend (Amine)
Asymmetric N-O stretch (Nitro
~1520 Strong
group)
Symmetric N-O stretch (Nitro
~1350 Strong
group)
1600, 1475 Medium-Weak Aromatic C=C stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

210.06 100 [M]* (Molecular lon)
165.06 ~40 [M - COOH]*

164.05 ~60 [M - NO2J*

136.05 ~30 [M - COOH - CH2NH2]*

Note: Fragmentation patterns are predicted and may vary based on the ionization technique

used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These

protocols are generalized for amino acids and should be adapted for the specific

instrumentation and laboratory conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of 2-Amino-3-(2-nitrophenyl)propanoic acid in approximately 0.6-0.7
mL of a deuterated solvent (e.g., DMSO-ds, D20). The choice of solvent will depend on the
solubility of the compound and the desired information.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
e 'H NMR Acquisition:
o Place the NMR tube in the spectrometer.
o Tune and shim the probe to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30°
pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16
or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Following *H NMR, acquire a one-dimensional 33C NMR spectrum.

o A proton-decoupled sequence is typically used to simplify the spectrum and enhance the
signal-to-noise ratio.

o Due to the low natural abundance of 13C, a larger number of scans and a longer
acquisition time will be required compared to *H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 2-Amino-3-(2-nitrophenyl)propanoic acid sample
directly onto the ATR crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between
the sample and the crystal.

o Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~* with a resolution of 4

cm~i.
Mass Spectrometry (MS)
e Sample Preparation:

o Prepare a dilute solution of 2-Amino-3-(2-nitrophenyl)propanoic acid in a suitable
solvent system, such as a mixture of water and acetonitrile with a small amount of formic
acid to promote ionization. The concentration should be in the low pg/mL to ng/mL range.

o Data Acquisition (Electrospray lonization - ESI):

o Infuse the sample solution directly into the ESI source of the mass spectrometer at a

constant flow rate.

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,
drying gas temperature) to achieve a stable and abundant signal for the molecular ion.

o Acquire the mass spectrum in positive or negative ion mode. For this compound, positive
ion mode is likely to be more informative.
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o To obtain fragmentation data (MS/MS), select the molecular ion ([M+H]*) for collision-
induced dissociation (CID) and acquire the product ion spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
amino acid like 2-Amino-3-(2-nitrophenyl)propanoic acid.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-3-(2-
nitrophenyl)propanoic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b556754#spectroscopic-data-nmr-ir-ms-of-2-
amino-3-2-nitrophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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